molecular formula C6H13ClN2O B2993673 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride CAS No. 2044705-78-2

3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride

Cat. No.: B2993673
CAS No.: 2044705-78-2
M. Wt: 164.63
InChI Key: HUESGCXEUJNCJJ-JEVYUYNZSA-N
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Description

3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is known for its unique structure, which includes a cyclobutane ring substituted with a methylamino group and a carboxamide group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride typically involves the reaction of cyclobutanone with methylamine, followed by the introduction of a carboxamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound under controlled conditions, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxamide: Lacks the methylamino group, resulting in different chemical properties.

    3-(Amino)cyclobutane-1-carboxamide: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    3-(Methylamino)cyclopentane-1-carboxamide: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its chemical behavior.

Uniqueness

3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical properties and makes it valuable for various research applications.

Properties

IUPAC Name

3-(methylamino)cyclobutane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-5-2-4(3-5)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUESGCXEUJNCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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